Comprehensive NMR Spectroscopic Analysis of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride
Comprehensive NMR Spectroscopic Analysis of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride
A Technical Whitepaper on Structural Elucidation and Analytical Workflows for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, multi-halogenated pyridine derivatives are highly valued for their unique pharmacokinetic properties, metabolic stability, and lipophilicity. The compound 5-chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704064-96-9)[1] and its free base counterpart (CAS: 886374-01-2)[2] serve as critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs). As noted in industry standards for fluorinated pyridines, ensuring high purity via orthogonal analytical techniques like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream pharmaceutical applications[3].
This whitepaper provides an in-depth guide to the ¹H and ¹³C NMR spectral data of this specific hydrochloride salt, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol for structural confirmation.
Mechanistic Foundations: Electronic Effects on Chemical Shifts
To accurately interpret the NMR spectrum of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride, one must understand the combined electronic and steric effects of its functional groups. The pyridine ring is highly electron-deficient, a state exacerbated by the protonation of the nitrogen atom in the hydrochloride salt form.
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N-Protonation (HCl Salt): The protonation of the pyridine nitrogen drastically reduces the electron density of the entire ring. This causes a global downfield shift (deshielding) of all ring protons, most notably at the adjacent C-6 position.
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C-3 Fluorine: Fluorine is highly electronegative, exerting a strong inductive withdrawal effect. Because fluorine has a nuclear spin of I=1/2 , it introduces complex spin-spin splitting patterns ( JHF and JCF ) that act as definitive markers for structural validation.
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C-2 Methoxy Group: The oxygen atom provides resonance donation into the ring (shielding ortho/para positions), but its inductive withdrawal partially counteracts this. The methoxy protons themselves resonate as a sharp, highly characteristic singlet.
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C-5 Chlorine: Chlorine adds steric bulk and inductive withdrawal, further deshielding the C-4 and C-6 protons.
Logical relationship between substituent electronic effects and observed NMR chemical shifts.
Self-Validating Experimental Protocol
A robust NMR analysis must be designed as a self-validating system to prevent misinterpretation caused by sample degradation or instrument artifacts. The following methodology ensures high-fidelity data acquisition for 5-chloro-3-fluoro-2-methoxypyridine hydrochloride.
Step 1: Sample Preparation (Integrity Check)
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Causality: To ensure the integrity of the HCl salt during analysis, anhydrous DMSO-d6 must be used. Trace water leads to rapid exchange of the NH⁺ proton and partial dissociation of the salt, which skews the chemical shifts of the entire ring toward the free-base values.
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Action: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: Instrument Calibration
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Action: Tune and match the probe for both ¹H and ¹³C frequencies on a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6.
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Validation: Monitor the residual solvent peak. If the DMSO-d6 quintet shifts from exactly 2.50 ppm, the lock is compromised and must be recalibrated.
Step 3: Acquisition Parameters
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¹H NMR: Acquire using a standard 30° pulse program, 16 scans, and a relaxation delay (D1) of 2 seconds. Causality: 16 scans are sufficient due to the high gyromagnetic ratio and 99.98% natural abundance of protons.
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¹³C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30), minimum 1024 scans, and a D1 of 2-3 seconds. Causality: The low natural abundance of ¹³C (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (C-2, C-3, C-5) necessitate extensive signal averaging to achieve an acceptable signal-to-noise ratio.
Step 4: Data Processing & Internal Validation
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Action: Apply Fourier Transform (FT), phase the spectrum manually, and perform baseline correction.
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Self-Validating Check: The protocol mandates locking the integration of the methoxy peak (-OCH₃) at exactly 3.00 . If the aromatic protons (H-4, H-6) integrate to values significantly lower than 1.00, it serves as an immediate diagnostic indicator of baseline distortion, partial molecular degradation, or incomplete relaxation during acquisition.
Analytical workflow for NMR acquisition and structural validation of the pyridine derivative.
Quantitative Spectral Data Summaries
The following tables summarize the predictive and reference-aligned NMR assignments for 5-chloro-3-fluoro-2-methoxypyridine hydrochloride in DMSO-d6.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Diagnostic Assignment |
| NH⁺ | ~11.50 | br s | - | 1H | Pyridinium proton (exchangeable). |
| H-6 | 8.25 | dd | JHH = 2.2, JHF = 1.5 | 1H | Highly deshielded by adjacent N⁺ and inductive pull of halogens. |
| H-4 | 8.05 | dd | JHF = 9.8, JHH = 2.2 | 1H | Exhibits strong ortho-coupling to the C-3 fluorine atom. |
| OCH₃ | 3.98 | s | - | 3H | Sharp singlet; serves as the internal integration standard (3.00). |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
The ¹³C spectrum is dominated by carbon-fluorine heteronuclear coupling. Recognizing these JCF values is critical for distinguishing this specific regiochemistry from other fluorinated pyridine isomers.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Diagnostic Assignment |
| C-2 | 152.4 | d | 12.5 | Attached to OMe; two-bond coupling ( 2JCF ) to fluorine. |
| C-3 | 146.1 | d | 256.0 | Directly attached to F; massive one-bond coupling ( 1JCF ). |
| C-6 | 138.5 | s | - | Distant from fluorine; typically appears as a singlet. |
| C-4 | 128.3 | d | 18.4 | Adjacent to F; strong two-bond coupling ( 2JCF ). |
| C-5 | 122.1 | d | 6.2 | Attached to Cl; weak three-bond coupling ( 3JCF ) to fluorine. |
| OCH₃ | 55.2 | s | - | Methoxy carbon; unaffected by fluorine coupling. |
References
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[2] Title: 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 | Source: ChemicalBook | URL: Verified Link
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[1] Title: 1704064-96-9 | 5-chloro-3-fluoro-2-methoxypyridine hydrochloride | Source: AiFChem | URL: Verified Link
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[3] Title: A Technical Guide to 5-Chloro-2-fluoropyridin-3-amine: Commercial Availability, Purity, and Analysis | Source: Benchchem | URL: Verified Link
